molecular formula C14H26N2O2 B2658923 tert-butyl 6-amino-decahydroquinoline-1-carboxylate CAS No. 1781760-04-0

tert-butyl 6-amino-decahydroquinoline-1-carboxylate

Cat. No.: B2658923
CAS No.: 1781760-04-0
M. Wt: 254.374
InChI Key: YPAOLNGJEGCXIG-UHFFFAOYSA-N
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Description

tert-Butyl 6-amino-decahydroquinoline-1-carboxylate: is a chemical compound with the molecular formula C14H26N2O2 and a molecular weight of 254.37 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-amino-decahydroquinoline-1-carboxylate typically involves the reaction of quinoline derivatives with tert-butyl carbamate. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the process. The reaction conditions may include elevated temperatures and specific solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include multiple purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6-amino-decahydroquinoline-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in organic synthesis and medicinal chemistry .

Scientific Research Applications

tert-Butyl 6-amino-decahydroquinoline-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 6-amino-decahydroquinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • tert-Butyl 6-amino-octahydroquinoline-1-carboxylate
  • tert-Butyl 6-amino-tetrahydroquinoline-1-carboxylate
  • tert-Butyl 6-amino-quinoline-1-carboxylate

Comparison: tert-Butyl 6-amino-decahydroquinoline-1-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .

Biological Activity

Tert-butyl 6-amino-decahydroquinoline-1-carboxylate is a heterocyclic compound that has garnered attention in pharmaceutical research due to its promising biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula C14H26N2O2C_{14}H_{26}N_{2}O_{2} and a molecular weight of approximately 254.374 g/mol. Its structure features a quinoline core with a tert-butyl ester group, which contributes to its unique chemical reactivity and potential biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies suggest that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Potential

The compound has also shown promise in anticancer studies. It appears to interact with specific proteins involved in cell signaling pathways, potentially leading to apoptosis in cancer cells. The exact mechanisms are still under investigation, but initial findings suggest that it may modulate the activity of enzymes related to cancer progression.

The mechanism by which this compound exerts its biological effects is believed to involve binding to specific molecular targets such as enzymes or receptors. This interaction may alter their function, impacting cellular processes like metabolism and proliferation .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaBiological Activity
This compoundC14H26N2O2Antimicrobial, anticancer
Tert-butyl 6-oxo-octahydro-1(2H)-quinolinecarboxylateC14H23NO3Similar quinoline core, varied properties
Tert-butyl 6-amino-3,4-dihydroisoquinoline-2(1H)-carboxylateC14H20N2ODifferent isoquinoline structure affecting reactivity

This table highlights how the presence of different functional groups influences the biological activity of these compounds.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Study : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a broad-spectrum antimicrobial agent.
  • Anticancer Research : In vitro experiments indicated that the compound could induce apoptosis in breast cancer cell lines by activating caspase pathways, which are crucial for programmed cell death.
  • Mechanistic Insights : Further research utilizing molecular docking techniques revealed potential binding sites on target proteins involved in cancer metabolism, providing insights into how this compound might exert its effects at the molecular level .

Properties

IUPAC Name

tert-butyl 6-amino-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-4-5-10-9-11(15)6-7-12(10)16/h10-12H,4-9,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPAOLNGJEGCXIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2C1CCC(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781760-04-0
Record name tert-butyl 6-amino-decahydroquinoline-1-carboxylate
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